Methylphosphonic acid (methyl-D3, 98per cent)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphosphonic acid (methyl-D3, 98%) is an organophosphorus compound with the chemical formula CH3P(O)(OH)2. It is a white, non-volatile solid that is poorly soluble in organic solvents but soluble in water and common alcohols . This compound is often used in various scientific research applications due to its unique properties and stability.
Preparation Methods
Methylphosphonic acid can be synthesized from triethylphosphite through a Michaelis-Arbuzov reaction, which generates the phosphorus (V) center . The reaction proceeds as follows:
Michaelis-Arbuzov Reaction:
Chemical Reactions Analysis
Methylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Reduction: It can be reduced using specific reducing agents, although detailed conditions are less commonly documented.
Substitution: Methylphosphonic acid can participate in substitution reactions, particularly with halides and other nucleophiles.
Scientific Research Applications
Methylphosphonic acid is used in a wide range of scientific research applications :
Medicine: Its derivatives are studied for potential therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which methylphosphonic acid exerts its effects involves the cleavage of the C–P bond under specific conditions, such as UV irradiation and the presence of reactive oxygen species . The molecular targets and pathways involved include the incorporation of exogenous oxygen atoms into the product orthophosphate following the C–P bond cleavage .
Comparison with Similar Compounds
Methylphosphonic acid can be compared with other phosphonic acids, such as:
Dimethyl methylphosphonate: Similar in structure but with two methyl groups attached to the phosphorus atom.
Phenylphosphonic acid: Contains a phenyl group instead of a methyl group.
Ethylphosphonic acid: Contains an ethyl group instead of a methyl group.
Methylphosphonic acid is unique due to its stability and specific applications in the synthesis of nerve agents and its role in microbial metabolism.
Properties
CAS No. |
104801-16-3 |
---|---|
Molecular Formula |
CH5O3P |
Molecular Weight |
99.041 g/mol |
IUPAC Name |
trideuteriomethylphosphonic acid |
InChI |
InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/i1D3 |
InChI Key |
YACKEPLHDIMKIO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])P(=O)(O)O |
Canonical SMILES |
CP(=O)(O)O |
Synonyms |
Methylphosphonic acid (methyl-D3, 98%) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.